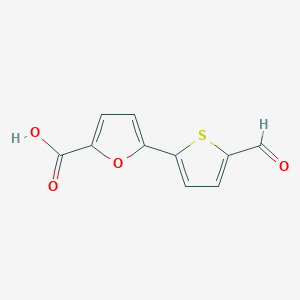

5-(5-formylthiophen-2-yl)furan-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both furan and thiophene rings, which are fused together with a formyl group and a carboxylic acid group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural using non-precious metal-based catalysts. For instance, a mixed metal oxide catalyst containing manganese and iron can be used to selectively oxidize 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid under optimized conditions (e.g., 0.5 mmol of sodium carbonate, 140°C, 90 minutes, and 30 bar of oxygen) .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: 5-(5-carboxythiophen-2-yl)furan-2-carboxylic acid.

Reduction: 5-(5-hydroxymethylthiophen-2-yl)furan-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new antimicrobial agents.

Mechanism of Action

The mechanism by which 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s unique structure allows it to interact with specific biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- 5-formylfuran-2-carboxylic acid

- 5-formylthiophene-2-carboxylic acid

- 5-hydroxymethylfurfural

Uniqueness

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.

Biological Activity

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring and a thiophene moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The presence of both aldehyde and carboxylic acid functional groups enhances its reactivity and biological activity compared to simpler derivatives.

- Molecular Formula : C₁₀H₆O₄S

- Molecular Weight : 222.22 g/mol

The compound features a furan ring and a thiophene ring, which contribute to its chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that furan derivatives can inhibit bacterial growth. For instance, furan-2-carboxylic acids have been reported to inhibit the swarming behavior of Escherichia coli, suggesting potential application as antimicrobial agents .

- The presence of the thiophene moiety may enhance this activity due to its electron-donating properties.

- Hypolipidemic Effects :

-

Antioxidant Properties :

- Compounds with furan and thiophene structures often demonstrate antioxidant activities, which are crucial for protecting cells from oxidative stress.

Antimicrobial Efficacy

A study investigating the swarming inhibition of E. coli by furan derivatives found that 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid effectively inhibited bacterial movement at low concentrations (1.8 and 2.3 µg L⁻¹). This inhibition was statistically significant, indicating the potential for these compounds in developing new antimicrobial therapies .

Lipid Metabolism

In vivo studies on related compounds have demonstrated significant reductions in serum cholesterol and triglyceride levels in rats treated with furan derivatives. The mechanisms involved include inhibition of key enzymes in lipid metabolism, such as ATP-dependent citrate lyase and acyl-CoA cholesterol acyltransferase .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Suzuki-Miyaura coupling of 5-bromofuran-2-carboxylic acid with 5-formylthiophen-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Critical Parameters: Maintain anhydrous conditions during coupling, optimize stoichiometry (1:1.2 molar ratio of boronic acid to bromofuran), and monitor reaction progress via TLC .

Q. How can the purity and structure of the compound be validated?

Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Structural Confirmation:

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

- Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water due to the carboxylic acid group .

- Thermal Stability: Determine via TGA/DSC (decomposition temperature >200°C inferred from similar furan-carboxylic acids) .

- pKa Estimation: Use computational tools (e.g., MarvinSketch) to predict carboxylic acid pKa (~2.5–3.5) .

Advanced Research Questions

Q. How does the formylthiophene substituent influence electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The formyl group increases electrophilicity at the thiophene ring, enabling nucleophilic additions (e.g., hydrazine for hydrazone formation) .

- Experimental Validation:

- UV-Vis Spectroscopy: Compare λₘₐₓ shifts before/after derivatization to assess conjugation effects .

- Cyclic Voltammetry: Measure redox potentials to evaluate electron-withdrawing effects of the formyl group .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for solubility limitations .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity if off-target effects are suspected (e.g., in enzyme inhibition assays) .

- Structural Biology: Co-crystallize the compound with its protein target (e.g., MbtI homologs) to identify binding motifs and resolve discrepancies in mechanism .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Derivative Synthesis: Modify the formyl group (e.g., reduce to hydroxymethyl or oxidize to carboxylic acid) and compare bioactivity .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent electronic/steric parameters with activity (e.g., antimicrobial potency) .

- In Silico Screening: Dock derivatives into target protein structures (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina to prioritize synthetic targets .

Properties

Molecular Formula |

C10H6O4S |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

5-(5-formylthiophen-2-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C10H6O4S/c11-5-6-1-4-9(15-6)7-2-3-8(14-7)10(12)13/h1-5H,(H,12,13) |

InChI Key |

CTMNLCHWLXXEAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(O2)C(=O)O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.